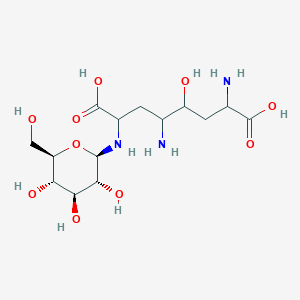
Ascaulitoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ascaulitoxin is a natural product found in Ascochyta caulina with data available.
Applications De Recherche Scientifique
Phytotoxic Properties and Biocontrol Applications
Ascaulitoxin, identified as a potent phytotoxin, has been extensively studied for its applications in biocontrol. It is a product of the plant pathogen Ascochyta caulina and has shown significant phytotoxic activity against various host and non-host plants. The toxin plays a crucial role in the biological control of noxious weeds like Chenopodium album, making it a promising candidate for mycoherbicide development. Studies have highlighted its effectiveness in enhancing the biocontrol efficacy of Ascochyta caulina when used in conjunction with other toxins or in reduced rates of herbicides, leading to improved management of weed infestations in agriculture (Evidente et al., 1998), (Vurro et al., 2001).
Effects on Amino Acid Metabolism
Investigations into the mode of action of ascaulitoxin have revealed its impact on amino acid metabolism. Specifically, it was observed that the aglycone of ascaulitoxin affects the metabolism of amino acids in plants like Lemna paucicostata. The compound interferes with various amino acids, causing changes that eventually lead to growth inhibition, chlorosis, and plant death. This insight into its biochemical impact furthers the understanding of its phytotoxic mechanism and potential applications in weed control (Duke et al., 2011).
Analytical Methods for Detection
Advancements in analytical methods have been made to detect and quantify ascaulitoxin. A new GC-MS method was developed for analyzing ascaulitoxin and its derivatives, which is crucial for understanding its concentration and activity in various samples. This development aids in the study of its phytotoxicity and its correlation with biocontrol efficacy (Fiore et al., 2010).
Antioxidant Responses in Plants
Ascaulitoxin also elicits antioxidant defense responses in plants, as observed in Chenopodium album. The exposure to this toxin induced high levels of reactive oxygen species, leading to oxidative stress and subsequent plant cell death. Understanding these responses is key to leveraging ascaulitoxin's potential in weed management and plant pathology (Paciolla et al., 2017).
Propriétés
Nom du produit |
Ascaulitoxin |
|---|---|
Formule moléculaire |
C14H27N3O10 |
Poids moléculaire |
397.38 g/mol |
Nom IUPAC |
2,5-diamino-4-hydroxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]octanedioic acid |
InChI |
InChI=1S/C14H27N3O10/c15-4(7(19)2-5(16)13(23)24)1-6(14(25)26)17-12-11(22)10(21)9(20)8(3-18)27-12/h4-12,17-22H,1-3,15-16H2,(H,23,24)(H,25,26)/t4?,5?,6?,7?,8-,9-,10+,11-,12-/m1/s1 |
Clé InChI |
RETMXMAOYGZCRA-KVCVDMSMSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(CC(C(CC(C(=O)O)N)O)N)C(=O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)NC(CC(C(CC(C(=O)O)N)O)N)C(=O)O)O)O)O)O |
Synonymes |
ascaulitoxin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



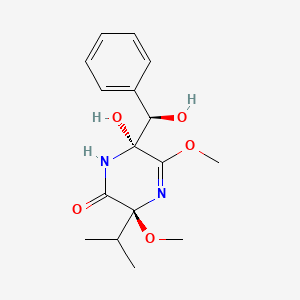

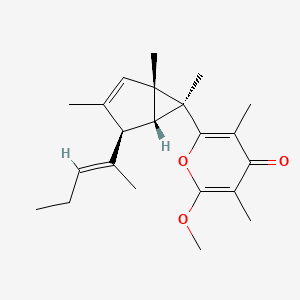
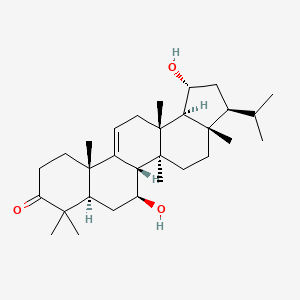
![methyl (3R,11R,12R,21S,22S)-16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,8R,12R)-4,8,12,16-tetramethylheptadec-3-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate](/img/structure/B1249097.png)


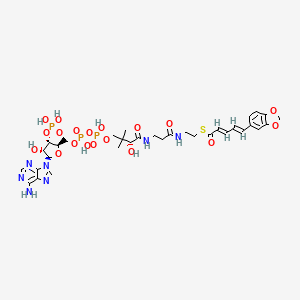
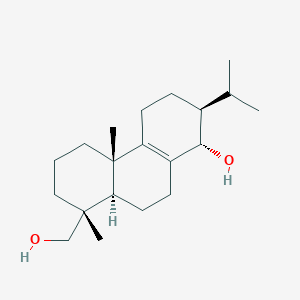
![(5R,8S,9R,11R,13R,16S,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,16,19-triol](/img/structure/B1249106.png)

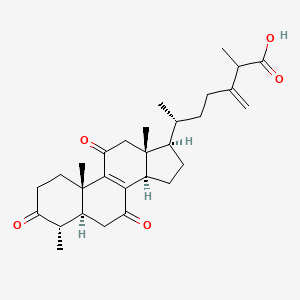
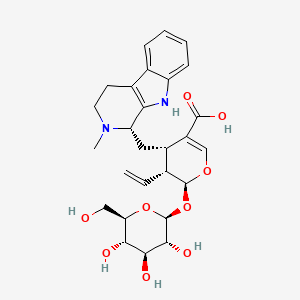
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1249113.png)